![molecular formula C10H13NO4S B182882 N-[(2,4-dimethylphenyl)sulfonyl]glycine CAS No. 670255-96-6](/img/structure/B182882.png)
N-[(2,4-dimethylphenyl)sulfonyl]glycine
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Overview
Description
N-[(2,4-dimethylphenyl)sulfonyl]glycine: is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is primarily used in proteomics research and is known for its specific chemical properties, including a melting point of 168.29°C and a boiling point of approximately 440.7°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethylphenyl)sulfonyl]glycine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with glycine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(2,4-dimethylphenyl)sulfonyl]glycine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[(2,4-dimethylphenyl)sulfonyl]glycine is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in proteomics to study protein interactions and functions. It helps in the identification and quantification of proteins in complex biological samples .
Medicine: Although not directly used as a therapeutic agent, this compound is involved in the development of pharmaceuticals by acting as an intermediate in the synthesis of drug candidates .
Industry: In the industrial sector, this compound finds applications in the production of fine chemicals and specialty chemicals. It is also used in the manufacture of materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, influencing enzyme activities and protein functions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
- [(2,4-Dimethylphenyl)sulfonyl]glycine
- 2-(2,4-Dimethylphenylsulfonamido)acetic acid
- N-(2,4-Dimethylphenyl)sulfonylglycine
Comparison: While these compounds share structural similarities with N-[(2,4-dimethylphenyl)sulfonyl]glycine, they differ in their specific functional groups and chemical properties. The presence of different substituents can influence their reactivity, solubility, and overall chemical behavior. This compound is unique due to its specific combination of the sulfonyl and amino groups, which confer distinct chemical and biological properties .
Biological Activity
N-[(2,4-dimethylphenyl)sulfonyl]glycine is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₇NO₄S and a molecular weight of approximately 295.36 g/mol. The compound features a glycine backbone with a sulfonamide group and two aromatic substituents, which are critical for its biological activity.
The biological activity of this compound primarily stems from the presence of the sulfonamide moiety. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell division. The mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial in the folate synthesis pathway.
Additionally, the interaction of the sulfonyl group with various proteins and enzymes may lead to modulation of their activities. Research suggests that such interactions can inhibit enzyme functions or alter receptor activities, further contributing to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its sulfonamide structure allows it to target bacterial enzymes involved in folate metabolism, making it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented, particularly in studies focusing on its interaction with various biomolecules. This inhibition can lead to therapeutic effects in conditions where enzyme overactivity is implicated.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antibacterial efficacy of sulfonamide derivatives found that this compound demonstrated notable activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its structural similarity to known sulfonamide antibiotics.
- In Vitro Assays : In vitro assays have shown that this compound can significantly reduce the growth rate of bacterial cultures when administered at concentrations as low as 50 µg/mL. The observed minimum inhibitory concentration (MIC) values suggest strong potential for therapeutic applications in treating bacterial infections.
- Mechanistic Studies : Further mechanistic studies indicated that the compound interacts with specific targets within bacterial cells, leading to disruption of metabolic processes essential for survival. These findings underscore its potential as a lead compound for drug development aimed at combating antibiotic-resistant bacteria.
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
---|---|---|---|
This compound | C₁₄H₁₇NO₄S | Antibacterial, enzyme inhibition | Inhibition of folic acid synthesis |
Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Antibacterial | Inhibition of dihydropteroate synthase |
N-(4-Aminobenzenesulfonyl)glycine | C₉H₉N₃O₃S | Antibacterial | Similar mechanism targeting folate metabolism |
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-4-9(8(2)5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZBHFZFCHZEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366938 |
Source
|
Record name | N-(2,4-Dimethylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670255-96-6 |
Source
|
Record name | N-(2,4-Dimethylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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